3,4-ジヒドロ-2H-1-ベンゾピラン-4-カルバルデヒド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

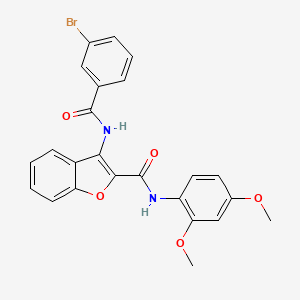

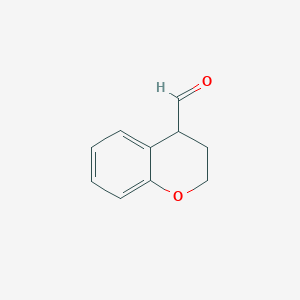

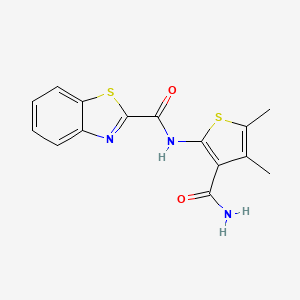

The compound “3,4-dihydro-2H-1-benzopyran-4-carbaldehyde” likely belongs to the class of organic compounds known as benzopyrans . Benzopyrans are characterized by a structure that contains a benzene ring fused to a pyran ring. Pyran is a six-membered heterocyclic, non-aromatic ring with five carbon atoms and one oxygen atom .

Molecular Structure Analysis

The molecular structure of “3,4-dihydro-2H-1-benzopyran-4-carbaldehyde” would likely include a benzene ring fused to a pyran ring . The “3,4-dihydro-2H-1” portion of the name suggests that the compound has been hydrogenated at the 3 and 4 positions of the pyran ring . The “carbaldehyde” portion of the name indicates the presence of a formyl group (CHO), which is a functional group consisting of a carbonyl center (a carbon double-bonded to oxygen) bonded to hydrogen .Chemical Reactions Analysis

Again, while specific reactions involving “3,4-dihydro-2H-1-benzopyran-4-carbaldehyde” are not available, benzopyrans can undergo a variety of reactions . For example, the alcohol in a THP ether can be restored by acidic hydrolysis, concomitant with the formation of 5-hydroxypentanal .科学的研究の応用

もちろんです! 3,4-ジヒドロ-2H-1-ベンゾピラン-4-カルバルデヒドの科学研究における応用について、6つのユニークな応用に焦点を当てて、包括的な分析を紹介します。

医薬品開発

3,4-ジヒドロ-2H-1-ベンゾピラン-4-カルバルデヒドは、様々な医薬品化合物の合成における貴重な中間体です。 その構造骨格は、心臓機能と血圧調節に関与する生体経路を調節する可能性があるため、心臓血管疾患を標的とする薬物の開発に頻繁に使用されます .

抗がん研究

この化合物は、抗がん研究において有望であることが示されています。 その誘導体は、がん細胞に対する細胞毒性効果について研究されています。 ベンゾピラン部分の存在は、化合物が細胞標的と相互作用するために不可欠であり、新しい化学療法薬の開発につながる可能性があります .

神経保護剤

研究によると、3,4-ジヒドロ-2H-1-ベンゾピラン-4-カルバルデヒド誘導体は、神経保護効果を持つ可能性があります。 これらの化合物は、アルツハイマー病やパーキンソン病などの神経変性疾患における主要な因子である、酸化ストレスとアポトーシスからニューロンを保護する能力について調査されています .

抗酸化研究

この化合物の抗酸化の可能性は、もう1つの興味深い分野です。 フリーラジカルを捕捉し、酸化ストレスを軽減する能力により、新しい抗酸化療法の開発を目的とした研究の候補となっています。 これは、老化や慢性炎症性疾患など、酸化損傷に関連する状態の治療に役立つ可能性があります .

将来の方向性

The future directions for the study of “3,4-dihydro-2H-1-benzopyran-4-carbaldehyde” and similar compounds could involve further exploration of their synthesis methods, chemical properties, and potential biological activities . Given the wide range of biological activities exhibited by benzopyrans, these compounds could have potential applications in the development of new pharmaceuticals .

特性

IUPAC Name |

3,4-dihydro-2H-chromene-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-7-8-5-6-12-10-4-2-1-3-9(8)10/h1-4,7-8H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUHDMIRVAFTNRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21503-04-8 |

Source

|

| Record name | 3,4-dihydro-2H-1-benzopyran-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Cyano-N-[(2S,3R)-2-cyclopropyl-6-oxopiperidin-3-yl]pyridine-4-carboxamide](/img/structure/B2414226.png)

![N-propan-2-yl-2-[1-(4-propan-2-ylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2414234.png)

![(4-Fluorophenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2414236.png)

![5-Bromo-2-[[1-(oxan-4-yl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2414237.png)

![methyl 2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2414238.png)

![3-(4-methoxyphenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B2414247.png)

![methyl 2-{N-[2-(tert-butoxy)-2-oxoethyl]-1-(2-chloropyridin-4-yl)formamido}acetate](/img/structure/B2414248.png)